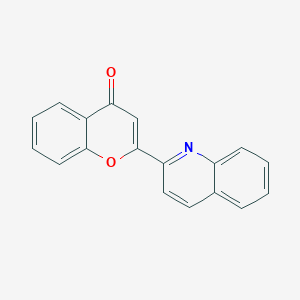
2-(Quinolin-2-yl)-4h-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Quinolin-2-yl)-4H-chromen-4-one is a heterocyclic compound that combines the structural features of quinoline and chromone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique fusion of quinoline and chromone moieties endows it with distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-2-yl)-4H-chromen-4-one typically involves the condensation of 2-aminobenzophenone with salicylaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like acetic acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-2-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline or chromone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under conditions that may include acidic or basic environments, depending on the desired substitution.
Major Products
The major products formed from these reactions include various substituted quinoline and chromone derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
2-(Quinolin-2-yl)-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: It has been investigated for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(Quinolin-2-yl)-4H-chromen-4-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can intercalate into DNA, inhibiting the activity of topoisomerases and other DNA-processing enzymes. It may also interact with cellular proteins, disrupting their normal function and leading to cell death in cancer cells. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a single nitrogen-containing ring, used in antimalarial drugs.
Chromone: A simpler structure with a single oxygen-containing ring, used in anti-inflammatory agents.
2-(Quinolin-2-yl)-4H-chromen-4-one: Combines features of both quinoline and chromone, offering unique properties not found in either parent compound.
Uniqueness
This compound is unique due to its dual-ring structure, which provides a versatile platform for chemical modifications. This structural complexity allows for a broader range of biological activities and applications compared to simpler quinoline or chromone derivatives.
Properties
CAS No. |
66155-20-2 |
|---|---|
Molecular Formula |
C18H11NO2 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
2-quinolin-2-ylchromen-4-one |
InChI |
InChI=1S/C18H11NO2/c20-16-11-18(21-17-8-4-2-6-13(16)17)15-10-9-12-5-1-3-7-14(12)19-15/h1-11H |
InChI Key |
MDNRNVVTFCHINB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Thieno[4,3,2-cd][1,2]benzoxazole](/img/structure/B13973785.png)
![(S)-2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B13973793.png)

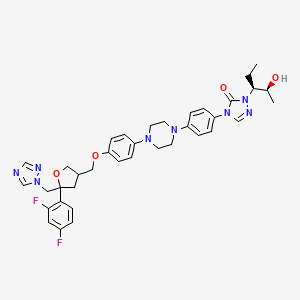
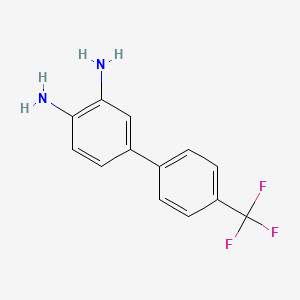
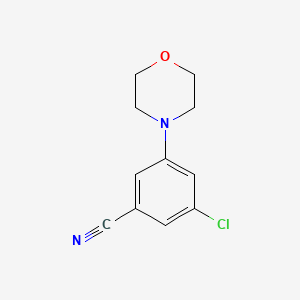
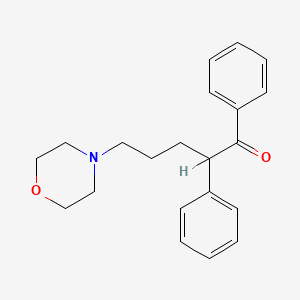

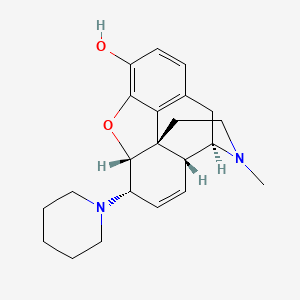
![2-Methyl-6-[(3-methoxyphenyl)ethenyl]pyridine](/img/structure/B13973847.png)
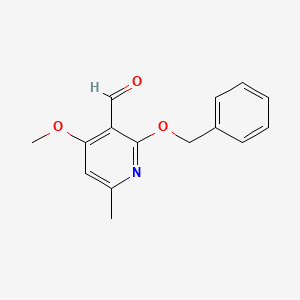

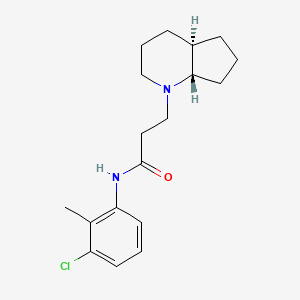
![2-[(Ethenyloxy)methyl]naphthalene](/img/structure/B13973866.png)
